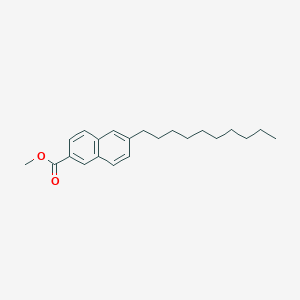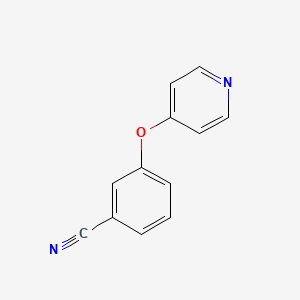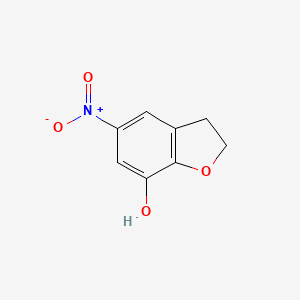
5-Nitro-2,3-dihydrobenzofuran-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran compounds are widely distributed in nature and have been found to exhibit significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a nitro group at the 5-position and a hydroxyl group at the 7-position of the benzofuran ring contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications.
Métodos De Preparación
The synthesis of 5-Nitro-2,3-dihydrobenzofuran-7-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-5-nitrobenzaldehyde.
Formation of Benzofuran Ring: The 2-hydroxy-5-nitrobenzaldehyde is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to form ethyl 5-nitrobenzofuran-2-carboxylate.
Reduction: The nitro group is subsequently reduced to form the desired this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-Nitro-2,3-dihydrobenzofuran-7-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Nitro-2,3-dihydrobenzofuran-7-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Nitro-2,3-dihydrobenzofuran-7-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparación Con Compuestos Similares
5-Nitro-2,3-dihydrobenzofuran-7-ol can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran-7-ol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitrobenzofuran: Lacks the hydroxyl group, affecting its solubility and interaction with biological molecules.
5-Amino-2,3-dihydrobenzofuran-7-ol: The amino group provides different chemical properties and potential biological activities compared to the nitro group.
The presence of both the nitro and hydroxyl groups in this compound makes it unique and valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H7NO4 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
5-nitro-2,3-dihydro-1-benzofuran-7-ol |
InChI |
InChI=1S/C8H7NO4/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h3-4,10H,1-2H2 |
Clave InChI |
GJNXQKJXVQYYFG-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


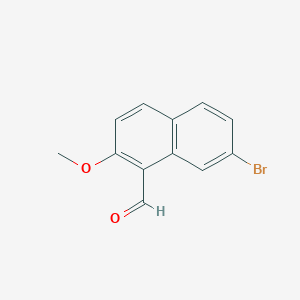
![Ethyl 2-methyl-7-oxospiro[3.5]nonane-8-carboxylate](/img/structure/B13878855.png)
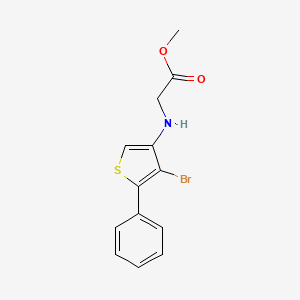
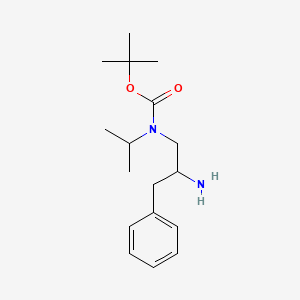
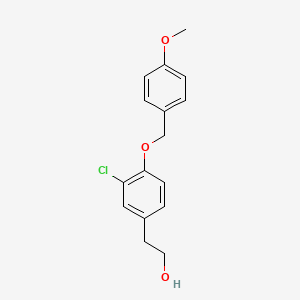
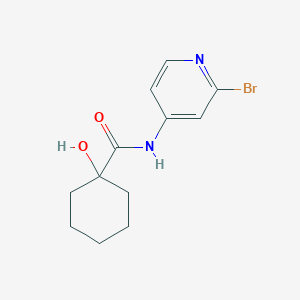
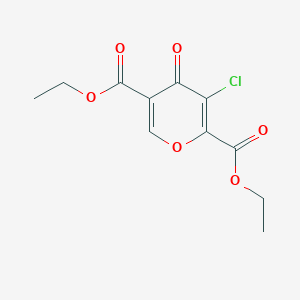
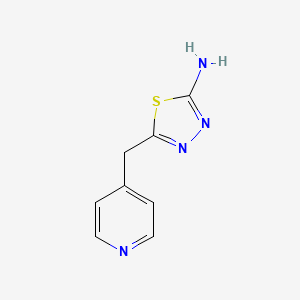
![5-(2-Aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B13878901.png)
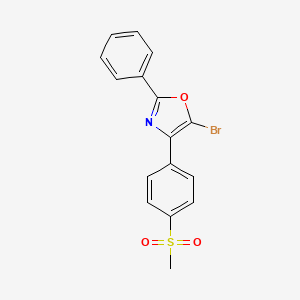
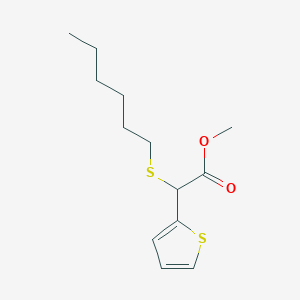
![N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B13878917.png)
